molecular formula C10H15NO5 B3011143 Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 695191-75-4

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B3011143
CAS No.: 695191-75-4
M. Wt: 229.232
InChI Key: RVLPYMFXZAEIJO-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Predicted Physical Properties

  • Boiling Point: Approximately 319.4 °C
  • Density: Estimated at 1.40 g/cm³

Chemistry

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Antiviral Activities: Investigations into the compound's ability to inhibit viral replication are ongoing.

Medicine

The compound is being explored for its therapeutic potential:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting various diseases.
  • Mechanism of Action: The interaction with specific enzymes and receptors could modulate biological pathways beneficial for therapeutic outcomes.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for diverse applications in chemical manufacturing.

Uniqueness of this compound

The combination of the dioxolane and isoxazole rings provides distinct chemical and biological properties that differentiate it from similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to its combination of a dioxolane ring and an isoxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Biological Activity

Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound characterized by its unique structural features, including a dioxolane ring and an isoxazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO5C_{10}H_{15}NO_5, with a molecular weight of approximately 229.23 g/mol. The compound's structure can be described as follows:

  • Dioxolane Ring : A five-membered ring containing two oxygen atoms.
  • Isoxazole Ring : A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
PropertyValue
Molecular FormulaC₁₀H₁₅NO₅
Molecular Weight229.23 g/mol
CAS Number695191-75-4
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in pathogens.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Investigations into its efficacy against viral infections are ongoing, with a focus on its ability to inhibit viral replication through interaction with viral enzymes or host cell receptors.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent activity .
  • Antiviral Screening : In another study focused on antiviral properties, the compound was tested against the influenza virus. Results indicated a reduction in viral titers by up to 90% at concentrations of 50 µg/mL, suggesting potential as a therapeutic agent for viral infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. This interaction may inhibit essential enzymes or disrupt cellular processes critical for pathogen survival and replication.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds featuring similar structural motifs:

Compound NameBiological Activity
1,3-DioxolanesModerate antimicrobial properties
Isoxazole DerivativesAntimicrobial and antiviral activities
Indole DerivativesAnticancer and anti-inflammatory effects

The unique combination of the dioxolane and isoxazole rings in this compound contributes to its distinct biological profile compared to these similar compounds.

Properties

IUPAC Name

ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-2-13-10(12)8-5-7(11-16-8)6-9-14-3-4-15-9/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLPYMFXZAEIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO1)CC2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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